Sodium 3-methyl-2-oxobutanoate-13C,d4: A Technical Guide for Researchers
Sodium 3-methyl-2-oxobutanoate-13C,d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate-13C,d4, an isotopically labeled form of sodium α-ketoisovalerate, serves as a critical tool in advanced biochemical and biomedical research. Its unique stable isotope composition allows for precise tracing of metabolic pathways and detailed structural analysis of proteins. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in protein labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis using mass spectrometry.
Core Properties
Sodium 3-methyl-2-oxobutanoate-13C,d4 is a synthetic, non-radioactive isotopologue of a key metabolic intermediate. The incorporation of Carbon-13 (¹³C) and deuterium (d) atoms provides a distinct mass signature, enabling its differentiation from endogenous, unlabeled molecules.
| Property | Value | Reference |
| Synonyms | Sodium α-ketoisovalerate-¹³C,d₄, Sodium dimethylpyruvate-¹³C,d₄ | [1] |
| Molecular Formula | C¹³C₄H₃D₄NaO₃ | [2] |
| Molecular Weight | 146.09 g/mol | [2] |
| CAS Number | 1185115-88-1 | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid | |
| Storage | Store at -20°C, protected from light |
Applications in Research
The primary application of Sodium 3-methyl-2-oxobutanoate-13C,d4 lies in its role as a metabolic precursor for the amino acids leucine and valine. This property is extensively exploited in two major areas of research:
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Protein Structure and Dynamics via NMR: By introducing ¹³C-labeled methyl groups into proteins, researchers can significantly enhance the resolution and sensitivity of NMR experiments. This is particularly valuable for studying large proteins and protein complexes where spectral overlap is a major challenge. The labeled methyl groups serve as sensitive probes for mapping protein structure, dynamics, and interactions with ligands or other proteins.
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Metabolic Flux Analysis: In the field of metabolomics, this labeled compound is used to trace the flow of carbon atoms through metabolic networks. By analyzing the incorporation of ¹³C into downstream metabolites using mass spectrometry, researchers can quantify the activity of various metabolic pathways. This is crucial for understanding cellular metabolism in both normal and diseased states, such as cancer.
Experimental Protocols
I. Selective ¹³C-Methyl Labeling of Proteins in E. coli for NMR Spectroscopy
This protocol describes the selective labeling of leucine and valine methyl groups in a target protein overexpressed in Escherichia coli.
1. Materials:
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Sodium 3-methyl-2-oxobutanoate-13C,d4
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M9 minimal medium
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D₂O (99.9%)
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¹⁵NH₄Cl (as the sole nitrogen source)
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[U-²H, ¹²C]-glucose (or other deuterated carbon source)
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E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest
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Isopropyl β-D-1-thiogalactopyranoside (IPTG)
2. Procedure:
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Starter Culture: Inoculate a 5-10 mL LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
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Minimal Medium Culture: The following day, inoculate 1 L of M9 minimal medium prepared with D₂O, containing ¹⁵NH₄Cl and a deuterated carbon source (e.g., 2 g/L [U-²H, ¹²C]-glucose), with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
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Precursor Addition: Approximately one hour prior to inducing protein expression, add Sodium 3-methyl-2-oxobutanoate-13C,d4 to the culture medium to a final concentration of 100-120 mg/L.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue the culture for another 12-16 hours.
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Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
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Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques appropriate for the target protein.
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NMR Sample Preparation: Prepare the purified, labeled protein in a suitable buffer for NMR analysis.
3. NMR Data Acquisition:
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Acquire ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra to observe the labeled methyl groups.
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Utilize TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments for large proteins to enhance spectral resolution and sensitivity.
II. ¹³C Metabolic Flux Analysis using Mass Spectrometry
This protocol provides a general framework for tracing the metabolism of Sodium 3-methyl-2-oxobutanoate-13C,d4 in cultured cells.
1. Materials:
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Sodium 3-methyl-2-oxobutanoate-13C,d4
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Cell culture medium appropriate for the cell line
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Cultured cells of interest
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Methanol, water, and chloroform (for metabolite extraction)
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Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
2. Procedure:
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Cell Culture: Culture cells to the desired confluency under standard conditions.
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Labeling: Replace the standard culture medium with a medium containing Sodium 3-methyl-2-oxobutanoate-13C,d4 at a known concentration. The optimal concentration and labeling time should be determined empirically but often ranges from several hours to a full cell cycle to approach isotopic steady state.
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Metabolite Extraction:
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Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
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Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
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Scrape the cells and collect the cell lysate.
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Perform a phase separation if necessary (e.g., using a methanol/water/chloroform mixture) to separate polar metabolites.
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Sample Preparation for MS:
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Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
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Derivatize the samples if required for GC-MS analysis (e.g., silylation).
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Mass Spectrometry Analysis:
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Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of downstream metabolites (e.g., leucine, valine, and intermediates of the Krebs cycle).
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Data Analysis:
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Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
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Use software such as FiatFlux or Metran to calculate metabolic flux ratios based on the mass isotopomer distributions.
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Metabolic Pathway
Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a precursor to the branched-chain amino acids leucine and valine. The labeled carbon and deuterium atoms from Sodium 3-methyl-2-oxobutanoate-13C,d4 are incorporated into these amino acids through a series of enzymatic reactions.
The direct transamination of α-ketoisovalerate leads to the formation of valine. For leucine synthesis, α-ketoisovalerate first undergoes a multi-step conversion to α-ketoisocaproate, which is then transaminated to produce leucine.
Conclusion
Sodium 3-methyl-2-oxobutanoate-13C,d4 is an indispensable tool for modern biological and pharmaceutical research. Its application in NMR spectroscopy provides high-resolution insights into protein structure and function, while its use in metabolic flux analysis enables the quantitative study of cellular metabolism. The detailed protocols and pathways described in this guide offer a foundation for researchers to effectively utilize this powerful isotopic tracer in their experimental designs.
